N-[4-(diethylcarbamoylamino)phenyl]acetamide
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Overview
Description
N-[4-(diethylcarbamoylamino)phenyl]acetamide is a chemical compound with diverse applications in scientific research. It is known for its potential in drug development and material synthesis, making it a valuable tool in advancing various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that amides, in general, can interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target molecule, thereby influencing cellular processes .
Biochemical Pathways
Amides and their derivatives are known to participate in a variety of biochemical processes, including protein synthesis and metabolism .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been found to exert various biological effects, such as antimicrobial and antiproliferative activities .
Action Environment
The action, efficacy, and stability of N-[4-(diethylcarbamoylamino)phenyl]acetamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylcarbamoylamino)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with diethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylcarbamoylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[4-(diethylcarbamoylamino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylcarbamoylamino)phenyl]acetamide
- N-[4-(diethylcarbamoylamino)phenyl]propionamide
- N-[4-(diethylcarbamoylamino)phenyl]butyramide
Uniqueness
N-[4-(diethylcarbamoylamino)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethylcarbamoyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the presence of the acetamide group allows for further functionalization, enhancing its versatility in synthetic chemistry.
Properties
IUPAC Name |
N-[4-(diethylcarbamoylamino)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-4-16(5-2)13(18)15-12-8-6-11(7-9-12)14-10(3)17/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAARJUVNGXTBDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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